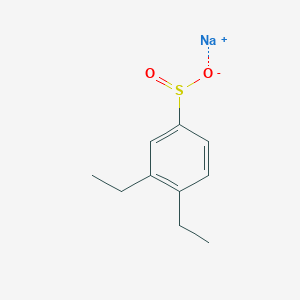

Sodium 3,4-diethylbenzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 3,4-diethylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C10H13NaO2S. It is a sodium salt of 3,4-diethylbenzenesulfinic acid and is used primarily in organic synthesis as a versatile building block for various chemical reactions. This compound is known for its stability and reactivity, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3,4-diethylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonylation of 3,4-diethylbenzene using sulfur dioxide and a suitable base, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically include:

Temperature: Moderate temperatures (25-50°C)

Solvent: Polar solvents like water or ethanol

Catalysts: None required for the basic sulfonylation reaction

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Sodium 3,4-diethylbenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfonic acids or sulfones.

Reduction: Can be reduced to form thiols or sulfides.

Substitution: Participates in nucleophilic substitution reactions to form sulfonamides or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Sulfonic acids, sulfones

Reduction: Thiols, sulfides

Substitution: Sulfonamides, sulfonyl chlorides

Scientific Research Applications

Sodium 3,4-diethylbenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: Used as a sulfonylating agent in organic synthesis to introduce sulfonyl groups into various molecules.

Biology: Employed in the modification of biomolecules for studying protein-sulfur interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of sodium 3,4-diethylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the sulfinyl group (-SO2Na) can attack electrophilic centers, leading to the formation of new C-S bonds. In oxidation reactions, the sulfinyl group can be converted to a sulfonyl group (-SO2H), which can further react to form various sulfur-containing compounds.

Comparison with Similar Compounds

- Sodium benzenesulfinate

- Sodium toluenesulfinate

- Sodium 4-methylbenzenesulfinate

Comparison: Sodium 3,4-diethylbenzene-1-sulfinate is unique due to the presence of two ethyl groups on the benzene ring, which can influence its reactivity and steric properties. Compared to sodium benzenesulfinate, which lacks these substituents, this compound may exhibit different reactivity patterns and selectivity in chemical reactions. The ethyl groups can also affect the compound’s solubility and stability, making it suitable for specific applications where other sulfinates may not be as effective.

Biological Activity

Sodium 3,4-diethylbenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

This compound is synthesized through the sulfonation of 3,4-diethylbenzene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The resulting compound is a sodium salt of the sulfonic acid, which enhances its solubility in aqueous environments.

The biological activity of this compound can be primarily attributed to its role as a biocide and antimicrobial agent. Its mechanisms of action include:

- Oxidative Stress Induction : The compound acts as an oxidizing agent, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids.

- Electrophilic Reactions : It can react with nucleophilic sites in proteins and enzymes, leading to functional impairment and cell death.

- Biofilm Disruption : this compound has been shown to disrupt biofilms formed by pathogenic bacteria, enhancing the efficacy of other antimicrobial agents.

Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents.

Biofilm Inhibition

In another study focusing on biofilm-forming bacteria such as Pseudomonas aeruginosa, this compound demonstrated a notable ability to reduce biofilm formation by up to 75% at concentrations as low as 50 μg/mL. This suggests its potential application in preventing biofilm-related infections.

Research Findings

Recent research has highlighted the compound's effectiveness in various applications:

- Synergistic Effects : When used in combination with other biocides like glutaraldehyde, this compound exhibited enhanced antimicrobial activity due to synergistic effects.

- Environmental Impact : Studies indicate that this compound is biodegradable and does not accumulate in the environment, making it a safer alternative to traditional biocides.

Properties

Molecular Formula |

C10H13NaO2S |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

sodium;3,4-diethylbenzenesulfinate |

InChI |

InChI=1S/C10H14O2S.Na/c1-3-8-5-6-10(13(11)12)7-9(8)4-2;/h5-7H,3-4H2,1-2H3,(H,11,12);/q;+1/p-1 |

InChI Key |

MGEJLGUCIZRGLI-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)[O-])CC.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.